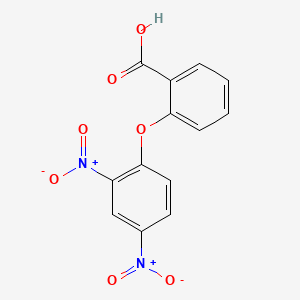
Trimethylallylammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylallylammonium hydroxide is a quaternary ammonium compound with the molecular formula C6H15NO. It is a colorless, water-soluble compound that is commonly used in various industrial and research applications due to its strong basic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylallylammonium hydroxide can be synthesized through the reaction of trimethylamine with allyl chloride, followed by the addition of a hydroxide source such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_2\text{=CH-CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{Cl} ] [ \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{Cl} + \text{NaOH} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{OH} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion of reactants to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylallylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products
Oxidation: Produces oxides and hydroxides.
Reduction: Produces amines.
Substitution: Produces substituted ammonium compounds.
Applications De Recherche Scientifique
Trimethylallylammonium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in organic synthesis and catalysis.
Biology: Used in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trimethylallylammonium hydroxide involves its strong basic properties, which allow it to deprotonate various substrates. This deprotonation can lead to the formation of reactive intermediates that participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium hydroxide: Similar in structure but lacks the allyl group.
Tetraethylammonium hydroxide: Similar in structure but has ethyl groups instead of methyl groups.
Tetrabutylammonium hydroxide: Similar in structure but has butyl groups instead of methyl groups.
Uniqueness
Trimethylallylammonium hydroxide is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to other quaternary ammonium hydroxides. This makes it particularly useful in specific applications where the allyl group can participate in additional chemical reactions.
Propriétés
Numéro CAS |
503-34-4 |
|---|---|
Formule moléculaire |
C6H15NO |
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
trimethyl(prop-2-enyl)azanium;hydroxide |
InChI |
InChI=1S/C6H14N.H2O/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H2/q+1;/p-1 |
Clé InChI |
JHNLSXMXTIQPSC-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC=C.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


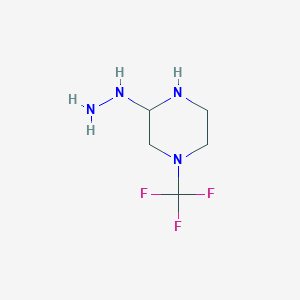
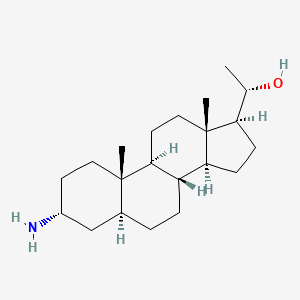
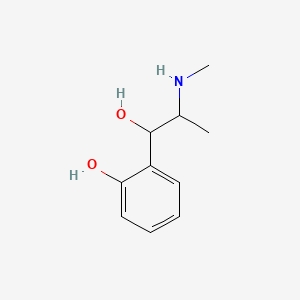
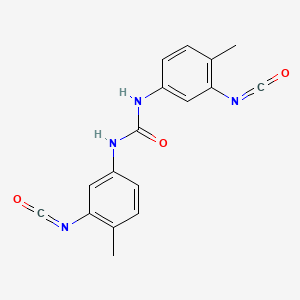
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
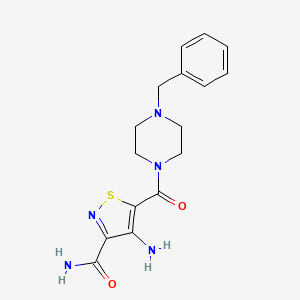
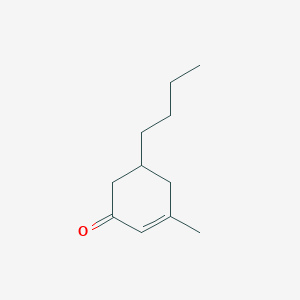
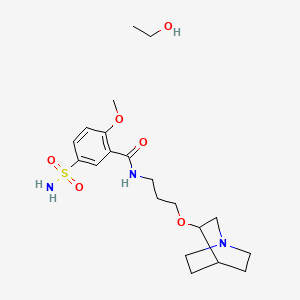
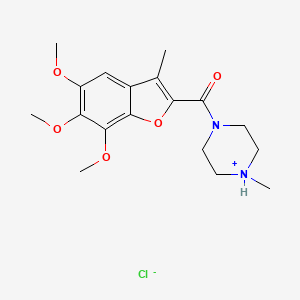
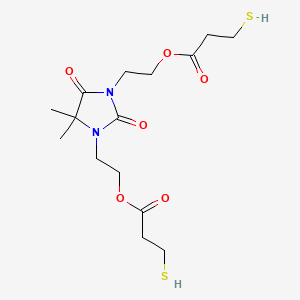

![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
